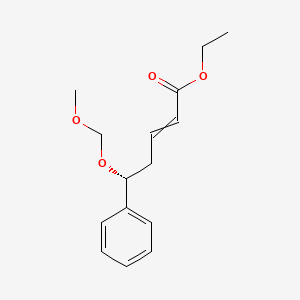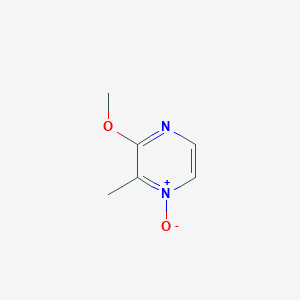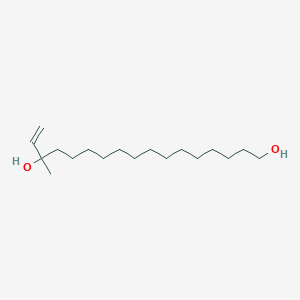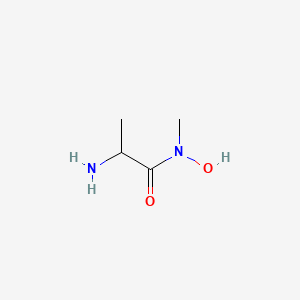![molecular formula C14H15N B14188659 Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- CAS No. 919508-21-7](/img/structure/B14188659.png)
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a pyridine ring substituted with a 4-methyl group and a 3-[(4-methylphenyl)methyl] group, making it a derivative of both pyridine and toluene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis starting from readily available precursors. The process typically includes halogenation, followed by coupling reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Aplicaciones Científicas De Investigación
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 4-methyl-: This compound is similar but lacks the 3-[(4-methylphenyl)methyl] group.
Pyridine, 3-methyl-: This compound has a methyl group at the 3-position instead of the 4-position.
Toluene, 4-methyl-: This compound is similar but lacks the pyridine ring.
Uniqueness
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. This makes it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
919508-21-7 |
|---|---|
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
4-methyl-3-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C14H15N/c1-11-3-5-13(6-4-11)9-14-10-15-8-7-12(14)2/h3-8,10H,9H2,1-2H3 |
Clave InChI |
MRDUXSUBIWXCBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=C(C=CN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)

![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B14188613.png)
![(9-Chlorobenzo[h]isoquinolin-6-yl)methanol](/img/structure/B14188619.png)

![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)

![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
